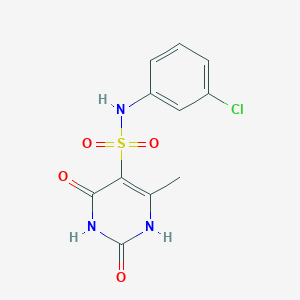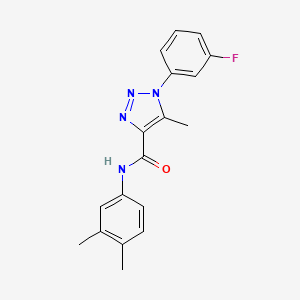![molecular formula C19H23NO6 B11294661 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11294661.png)
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is a common structural feature in many biologically active molecules .
Preparation Methods
Chemical Reactions Analysis
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial inhibition.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-7-yl moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but may differ in their potency and spectrum of activity.
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: This compound has similar structural features but includes a glycylglycine moiety, which may alter its biological activity.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: This derivative is used in different industrial applications and may have distinct chemical properties compared to this compound.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-12-9-18(22)26-16-10-13(7-8-14(12)16)25-11-17(21)20-15(6-4-2)19(23)24/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24) |
InChI Key |
XDZNWFCGULWVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11294581.png)
![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11294586.png)
![8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11294588.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11294592.png)
![N-(3,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11294595.png)


![Ethyl 4-(4-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11294621.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B11294627.png)
![N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11294629.png)
![N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine](/img/structure/B11294633.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11294642.png)
![1-{4-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11294647.png)
![N-(4-fluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294655.png)
